

# Dioleoyl Hydrogen Phosphate: A Synthetic Phospholipid Analog for Advanced Drug Delivery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dioleoyl hydrogen phosphate** (DOHP) is a synthetic, di-esterified phosphate molecule that serves as a valuable analog to natural phospholipids in the development of advanced drug delivery systems. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two unsaturated oleyl lipid tails, allows for its incorporation into lipid bilayers, forming structures such as liposomes. The presence of the double bond in the oleyl chains imparts fluidity to the membrane and is believed to contribute to the fusogenic properties of DOHP-containing nanoparticles, facilitating the release of therapeutic cargo into the cytoplasm of target cells. This technical guide provides a comprehensive overview of DOHP, including its physicochemical properties, synthesis, and its application in formulating drug delivery vehicles, with a focus on liposomes. Detailed experimental protocols for liposome preparation and characterization, as well as a discussion of its proposed mechanism of action in mediating endosomal escape, are presented.

## Introduction

The field of drug delivery is continually seeking innovative materials to enhance the therapeutic efficacy and safety of pharmaceutical agents. Synthetic phospholipid analogs, such as **Dioleoyl hydrogen phosphate** (DOHP), have emerged as critical components in the design of

sophisticated nanocarriers. Structurally similar to naturally occurring phospholipids, DOHP possesses an amphiphilic character that enables its self-assembly into vesicular structures like liposomes.<sup>[1]</sup>

The key features of DOHP include its two unsaturated oleyl chains, which introduce "kinks" that increase the fluidity of lipid membranes.<sup>[1]</sup> This property is crucial for the function of DOHP as a fusogenic lipid, which is thought to promote the fusion of the carrier vesicle with endosomal membranes, a critical step for the cytoplasmic delivery of therapeutic payloads.<sup>[2][3]</sup> This guide will delve into the technical aspects of DOHP, providing researchers and drug development professionals with the necessary information to harness its potential in their work.

## Physicochemical Properties of Dioleoyl Hydrogen Phosphate

DOHP is characterized by its distinct chemical and physical properties that make it suitable for various applications in drug delivery and biomembrane research. A summary of these properties is presented in Table 1.

Property	Value	Reference
Chemical Name	Dioleoyl hydrogen phosphate	[4]
Synonyms	Dioleoyl phosphate, Dioleoyl phosphate, Dioleoyl phosphoric acid	[4][5]
CAS Number	14450-07-8	[4][6]
Molecular Formula	C36H71O4P	[4][6]
Molecular Weight	598.93 g/mol	[4][5]
Appearance	Clear to light-yellow transparent liquid	[7]
Density	0.929 g/cm <sup>3</sup>	[4][6]
Boiling Point	651.4 °C at 760 mmHg	[4][6]
Flash Point	347.7 °C	[4][6]
pKa (Predicted)	1.49 ± 0.50	[4]
LogP (Predicted)	13.195	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	4	[4]

## Synthesis of Dioleoyl Hydrogen Phosphate

The synthesis of DOHP can be achieved through several methods, with direct esterification being a common approach. This involves the reaction of a phosphorus source with oleyl alcohol.

### Direct Esterification Method

A primary method for synthesizing DOHP is the direct esterification of oleyl alcohol with a phosphorylating agent like orthophosphoric acid or phosphorus oxychloride.[1][7]

- **Reaction with Orthophosphoric Acid:** This method involves the direct reaction between orthophosphoric acid and oleyl alcohol. The reaction is a condensation process where water is eliminated. To drive the reaction to completion, a water-entraining agent such as toluene or xylene can be used for azeotropic distillation to remove the water byproduct.<sup>[1]</sup>
- **Reaction with Phosphorus Oxychloride:** A versatile method involves the use of phosphorus oxychloride ( $\text{POCl}_3$ ). In this two-step process, oleyl alcohol is first reacted with  $\text{POCl}_3$ , typically in the presence of a base like triethylamine or pyridine, to form the intermediate dioleoyl phosphoryl chloride. The base neutralizes the hydrochloric acid (HCl) byproduct. The reaction is usually carried out in an inert solvent. Subsequent hydrolysis of the dioleoyl phosphoryl chloride yields **dioleoyl hydrogen phosphate**.<sup>[1]</sup>

**Figure 1:** Synthetic pathway for **Dioleoyl Hydrogen Phosphate** via the phosphorus oxychloride method.

## Role in Drug Delivery Systems: Liposome Formulation

DOHP is a valuable component in the formulation of lipid-based drug delivery systems, particularly liposomes. Its amphiphilic structure allows it to be readily incorporated into the lipid bilayer, and its unsaturated oleyl chains contribute to membrane fluidity.<sup>[1]</sup>

## Experimental Protocol: Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes containing DOHP or its analogs. The following is a general protocol that can be adapted for specific applications.

Materials:

- **Dioleoyl hydrogen phosphate (DOHP)**
- Other lipids (e.g., 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), Cholesterol)<sup>[8]</sup>
- Drug to be encapsulated (hydrophilic or hydrophobic)

- Organic solvent (e.g., chloroform, methanol)[9]
- Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[9]

Procedure:

- Lipid Film Formation:
  - Dissolve DOHP and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.[9]
  - If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids. [10]
  - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[9]
  - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[1]
- Hydration:
  - Hydrate the lipid film with an aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in this buffer.[9]
  - The hydration is performed above the lipid phase transition temperature ( $T_c$ ) while agitating the flask to ensure complete hydration and formation of multilamellar vesicles (MLVs).[10]
- Size Reduction (Extrusion):
  - To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.[8]
  - This process involves passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using an extruder.[8]

**Figure 2:** General experimental workflow for the preparation of DOHP-containing liposomes.

## Characterization of DOHP-Containing Liposomes

Proper characterization of the formulated liposomes is essential to ensure their quality and performance. Key parameters to evaluate are summarized in Table 2.

Parameter	Method	Typical Values/Observations	Reference
Particle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Size: 50-200 nm for drug delivery applications. PDI < 0.2 indicates a homogenous population.	[8]
Zeta Potential	Electrophoretic Light Scattering (ELS)	Can be positive, negative, or neutral depending on the lipid composition. A high absolute value (> $\pm 30$ mV) suggests good colloidal stability.	[5]
Encapsulation Efficiency (%EE)	Separation of free drug (e.g., dialysis, size exclusion chromatography) followed by quantification of encapsulated drug (e.g., HPLC, UV-Vis spectroscopy).	Varies depending on the drug and loading method. Can be optimized by adjusting formulation parameters.	[8]
Morphology	Transmission Electron Microscopy (TEM), Cryo-TEM	Spherical vesicles.	[6]

## Mechanism of Action: Fusogenic Properties and Endosomal Escape

A major hurdle in drug delivery is the efficient release of the therapeutic agent from the endosome into the cytoplasm after cellular uptake. DOHP, similar to its analog dioleoylphosphatidylethanolamine (DOPE), is considered a fusogenic lipid that can facilitate this process.<sup>[2][3]</sup>

The proposed mechanism involves a pH-dependent conformational change of the lipid. In the acidic environment of the endosome, the phosphate head group of DOHP may become protonated, altering its charge and potentially its shape. This change is hypothesized to destabilize the lipid bilayer of the liposome and promote its fusion with the endosomal membrane. This fusion event creates a pore through which the encapsulated cargo can be released into the cytoplasm, thereby avoiding degradation in the lysosome.<sup>[11]</sup>

**Figure 3:** Proposed mechanism of DOHP-mediated endosomal escape.

## Influence on Cellular Signaling Pathways

While DOHP itself is not known to directly interact with specific signaling receptors, its role as a delivery vehicle can indirectly influence cellular signaling pathways. By delivering therapeutic agents such as small molecules, proteins, or nucleic acids to the cytoplasm, DOHP-containing liposomes can enable these agents to modulate their respective intracellular targets. For instance, the delivery of a small molecule inhibitor could block a specific kinase in a signaling cascade, or the delivery of a plasmid DNA could lead to the expression of a protein that activates a particular pathway.

The diagram below illustrates a hypothetical scenario where a therapeutic agent delivered by a DOHP-liposome modulates the NF- $\kappa$ B signaling pathway, a key regulator of inflammation and cell survival.

**Figure 4:** Hypothetical modulation of the NF- $\kappa$ B pathway by a therapeutic agent delivered via DOHP-liposomes.

## Conclusion

**Dioleoyl hydrogen phosphate** is a versatile synthetic phospholipid analog with significant potential in the field of drug delivery. Its physicochemical properties, particularly its amphiphilicity and the presence of unsaturated lipid tails, make it an excellent component for creating fluid and fusogenic liposomal formulations. While direct quantitative data and specific signaling interactions are still areas for further research, the principles and protocols established for similar lipids like DOPE provide a strong foundation for the application of DOHP. The ability of DOHP to potentially facilitate endosomal escape and deliver therapeutic cargo to the cytoplasm positions it as a valuable tool for developing next-generation nanomedicines. This guide provides a foundational understanding and practical methodologies for researchers to explore and utilize DOHP in their drug development endeavors.

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## References

- 1. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016149625A1 - Systems and methods for continuous manufacturing of liposomal drug formulations - Google Patents [patents.google.com]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dioleoyl hydrogen phosphate | 14450-07-8 | Benchchem [benchchem.com]
- 8. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]



- 10. ijpsjournal.com [ijpsjournal.com]
- 11. patents.justia.com [patents.justia.com]
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